molecular formula C8H11F3N4O2 B11731862 (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt, AldrichCPR

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt, AldrichCPR

Cat. No.: B11731862
M. Wt: 252.19 g/mol
InChI Key: DVTSZAVCYXJOGQ-UHFFFAOYSA-N
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Description

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt, AldrichCPR, is a chemical compound that belongs to the class of pyrrolo[2,1-c][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor in certain biochemical pathways.

    Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potent inhibitor of necroptosis, a form of programmed cell death. The compound interacts with key proteins and enzymes involved in the necroptosis pathway, thereby inhibiting the process and potentially mitigating related inflammatory and neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure but may have different functional groups and properties.

    2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine:

    3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole: A derivative with a piperidine group, studied for its unique properties

Uniqueness

(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine trifluoroacetate salt is unique due to its specific trifluoroacetate salt form, which may confer distinct chemical and physical properties. Its potential as a necroptosis inhibitor also sets it apart from other similar compounds, highlighting its significance in scientific research .

Properties

Molecular Formula

C8H11F3N4O2

Molecular Weight

252.19 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H10N4.C2HF3O2/c7-4-6-9-8-5-2-1-3-10(5)6;3-2(4,5)1(6)7/h1-4,7H2;(H,6,7)

InChI Key

DVTSZAVCYXJOGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NN=C(N2C1)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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